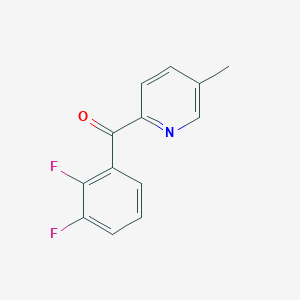

2-(2,3-Difluorobenzoyl)-5-methylpyridine

Descripción

Propiedades

IUPAC Name |

(2,3-difluorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-5-6-11(16-7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDMYPZPSBZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(2,3-difluorobenzoyl)-5-methylpyridine typically involves the acylation of a methyl-substituted pyridine derivative with a difluorobenzoyl chloride. This approach is a variant of the Friedel-Crafts acylation reaction, adapted for heteroaromatic substrates.

- Starting materials: 2,3-difluorobenzoyl chloride and 5-methylpyridine

- Reaction type: Nucleophilic acyl substitution (acylation)

- Catalyst/base: Often a base such as triethylamine is used to neutralize the hydrogen chloride formed and facilitate the reaction.

- Solvent: Common organic solvents such as dichloromethane or tetrahydrofuran (THF) are employed.

- Purification: Column chromatography or recrystallization is used to isolate the pure product.

This method is supported by analogous syntheses of related compounds such as 2-(3,4-difluorobenzoyl)-6-methylpyridine, where 3,4-difluorobenzoyl chloride reacts with 6-methylpyridine under controlled conditions with triethylamine as a base.

Detailed Preparation Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of difluorobenzoyl chloride | Commercially available or synthesized via chlorination of difluorobenzoic acid | Purity critical for reaction efficiency |

| 2 | Reaction with 5-methylpyridine | Mix 2,3-difluorobenzoyl chloride with 5-methylpyridine in anhydrous solvent (e.g., dichloromethane) | Use triethylamine as base to trap HCl |

| 3 | Stirring under inert atmosphere | Room temperature to mild heating (25-50°C) for several hours | Reaction monitored by TLC or HPLC |

| 4 | Work-up | Wash reaction mixture with aqueous sodium bicarbonate to remove acid impurities | Organic phase dried with sodium sulfate |

| 5 | Purification | Column chromatography on silica gel or recrystallization | Yields typically high with good purity |

Alternative Synthetic Routes and Intermediates

While direct acylation is the primary method, alternative routes involve preparing key intermediates such as 2-bromomethyl-3,5-difluoropyridine, which can be further transformed into the target compound via nucleophilic substitution or coupling reactions. These methods include:

- Bromomethylation of difluoropyridine derivatives: Using brominating agents to introduce a bromomethyl group at the 2-position of 3,5-difluoropyridine.

- Subsequent coupling with difluorobenzoyl moieties: Through nucleophilic substitution or metal-catalyzed coupling.

- Use of ester intermediates: Methyl 3,5-difluoropyridine-2-carboxylate can be converted into ketone derivatives via reduction and further functional group manipulation.

These methods are more complex but allow for structural variations and potentially improved yields or selectivity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, acetonitrile | Solvent polarity affects solubility and reaction rate |

| Base | Triethylamine, sodium bicarbonate | Neutralizes HCl, prevents side reactions |

| Temperature | 25–50°C | Higher temperature can increase rate but risk side reactions |

| Reaction time | 2–12 hours | Longer times improve conversion but may reduce purity |

| Purification | Silica gel chromatography, recrystallization | Essential for removing unreacted starting materials and side products |

Analytical and Research Findings

- Purity and Yield: Reported yields for analogous compounds via acylation range from 70% to 90% after purification.

- Spectroscopic Characterization: 1H NMR, 19F NMR, and mass spectrometry confirm structure and fluorine substitution pattern.

- Reactivity: The fluorine atoms influence the electrophilicity of the benzoyl chloride and the nucleophilicity of the pyridine ring, affecting reaction rates and regioselectivity.

- Side Reactions: Possible hydrolysis of acyl chloride and over-acylation; controlled stoichiometry and reaction conditions minimize these.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 2,3-Difluorobenzoyl chloride + 5-methylpyridine | Triethylamine, DCM | Straightforward, high yield, scalable | Requires pure acyl chloride, moisture sensitive |

| Bromomethylation Route | 3,5-Difluoropyridine derivatives | Brominating agents, coupling reagents | Allows structural modifications | Multi-step, more complex, lower overall yield |

| Ester Intermediate Route | Methyl difluoropyridine carboxylates | Reduction, coupling reagents | Versatile intermediate | Longer synthesis, multiple purification steps |

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Difluorobenzoyl)-5-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the difluorobenzoyl group to a difluorobenzyl group.

Substitution: The fluorine atoms in the difluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of difluorobenzoic acid derivatives.

Reduction: Formation of difluorobenzyl derivatives.

Substitution: Formation of substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

2-(2,3-Difluorobenzoyl)-5-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Difluorobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The difluorobenzoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include binding to active sites or altering the conformation of target molecules .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key analogs with variations in fluorine substitution patterns and substituent groups:

*Calculated based on structural similarity.

Impact of Fluorine Substitution Patterns

- This could improve binding to nucleophilic residues in enzyme active sites. 2,4-Difluorobenzoyl: Non-adjacent fluorines create a balanced electronic profile, as seen in the p38 MAP kinase inhibitor (), where the 2,4-substitution optimizes enzyme interaction . 3,4-Difluorobenzoyl: Fluorines at meta and para positions may reduce steric hindrance but offer weaker electronic modulation compared to ortho-substituted analogs .

- Discontinued status of 2,4- and 3,4-difluoro derivatives () may reflect challenges in stability or synthesis, highlighting the need for optimized substitution patterns.

Actividad Biológica

2-(2,3-Difluorobenzoyl)-5-methylpyridine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with a difluorobenzoyl group at the 2-position and a methyl group at the 5-position. The presence of fluorine atoms enhances lipophilicity and may improve interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H8F2N |

| Molecular Weight | 209.19 g/mol |

| CAS Number | 1187166-66-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluorobenzoyl moiety can facilitate binding interactions that modulate various biochemical pathways.

Biochemical Pathways

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Cell Signaling Modulation: It can influence signaling pathways by acting on receptor sites, which may affect gene expression and protein synthesis.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of pyridine derivatives, including those with difluorobenzoyl substitutions. Results indicated that certain derivatives demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as antimicrobial agents. -

Cytotoxicity Assays:

In vitro assays using cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound's mechanism was linked to apoptosis induction in targeted cancer cells. -

Structure-Activity Relationship (SAR) Analysis:

SAR studies highlighted the importance of the difluorobenzoyl group in enhancing biological activity. Modifications to this group were shown to affect binding affinity and potency against various targets.

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

- In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To elucidate detailed pathways affected by the compound.

- Synthetic Modifications: To optimize structure for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,3-Difluorobenzoyl)-5-methylpyridine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis often involves coupling reactions, such as the Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. For instance, 2-bromo-5-methylpyridine can react with 2,3-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C). Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically used. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm fluorine integration. For example, fluorine atoms on the benzoyl ring cause distinct splitting patterns in aromatic proton signals.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 262.08) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal : Fluorinated compounds require specialized disposal due to environmental persistence. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How does the substitution pattern of fluorine atoms on the benzoyl group influence the electronic properties and reactivity of this compound in coordination chemistry?

- Methodological Answer : The ortho- and para-fluorine positions (2,3-difluoro) enhance electron-withdrawing effects, lowering the LUMO energy and increasing electrophilicity. This facilitates coordination to transition metals (e.g., Ir(III) or Pt(II)) in cyclometalated complexes. X-ray crystallography reveals that fluorine substitution stabilizes ligand-metal bonds via σ-donation and π-backbonding, critical for tuning photophysical properties in OLEDs or photocatalysts .

Q. What methodological approaches are used to resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to identify off-target effects.

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing fluorine with methoxy) to isolate contributing factors.

- Computational Docking : Use software like AutoDock to model binding poses with targets (e.g., COX-2 or p38 MAP kinase) and validate via mutagenesis studies .

Q. In the context of medicinal chemistry, how can computational modeling predict the binding affinity of this compound to target enzymes like p38 MAP kinase?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over nanoseconds to assess stability of binding pockets.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between fluorinated and non-fluorinated analogs.

- Pharmacophore Modeling : Map electrostatic and hydrophobic features of the compound to enzyme active sites, validated by in vitro kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.